N-Methyl-4-(oxetan-3-yl)aniline
Description
N-Methyl-4-(oxetan-3-yl)aniline is an aromatic amine derivative featuring a methyl-substituted amino group (-NMe₂) and an oxetane ring directly attached to the para position of the benzene ring. The oxetane (a three-membered oxygen-containing heterocycle) confers unique steric and electronic properties, influencing solubility, metabolic stability, and intermolecular interactions.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-methyl-4-(oxetan-3-yl)aniline |
InChI |
InChI=1S/C10H13NO/c1-11-10-4-2-8(3-5-10)9-6-12-7-9/h2-5,9,11H,6-7H2,1H3 |
InChI Key |
PYMPRUBCOSCAEM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C2COC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of a suitable precursor through intramolecular etherification or epoxide ring opening . For example, the synthesis can start with the preparation of an oxetane-containing building block, which is then coupled with an aniline derivative through nucleophilic substitution or other suitable reactions .
Industrial Production Methods
Industrial production of N-Methyl-4-(oxetan-3-yl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(oxetan-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the aniline moiety.
Substitution: The oxetane ring and aniline group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with different functional groups, while substitution reactions can introduce various substituents to the aniline or oxetane ring .
Scientific Research Applications
N-Methyl-4-(oxetan-3-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Industry: Used in the production of materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-Methyl-4-(oxetan-3-yl)aniline involves its interaction with molecular targets through its oxetane and aniline groups. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The aniline moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Substituent Effects on the Aniline Core
The table below compares key structural features of N-Methyl-4-(oxetan-3-yl)aniline with similar compounds:
| Compound Name | Substituent at Para Position | Molecular Weight (g/mol) | Key Electronic Effects |
|---|---|---|---|
| This compound | Oxetan-3-yl (direct attachment) | ~177.2* | Moderate electron donation via oxygen |
| 4-[(Oxetan-3-yl)methyl]aniline | Oxetan-3-yl-CH₂ | ~177.2 | Reduced steric hindrance, increased flexibility |
| N-Methyl-4-(trifluoromethyl)aniline | CF₃ | 175.15 | Strong electron-withdrawing effect |
| N-Methyl-4-(pyridin-2-yloxy)aniline | Pyridin-2-yl-O- | ~214.3 | Aromaticity, hydrogen-bonding capability |
| 3-Methoxy-4-(oxazol-5-yl)aniline | Oxazol-5-yl, OMe | ~194.2 | Dual electronic effects (donor/withdrawer) |
*Calculated based on molecular formula C₁₀H₁₃NO.
Key Observations :
Physicochemical Properties
Predicted properties based on structural analogs:
| Property | This compound | N-Methyl-4-(trifluoromethyl)aniline | 4-[(Oxetan-3-yl)methyl]aniline |
|---|---|---|---|
| LogP (Predicted) | ~1.8–2.2 | ~2.3 (experimental) | ~1.5–1.9 |
| Water Solubility | Moderate | Low | Moderate |
| Metabolic Stability | Likely high (oxetane resistance) | Moderate | High |
Notes:
Anticancer Potential
While direct data for this compound are unavailable, structurally related indole derivatives (e.g., N-methyl-4-(phenyl(2-(thiophen-2-yl)-1H-indol-3-yl)methyl)aniline) exhibit potent cytotoxicity against colorectal cancer cells (HCT-116, IC₅₀ = 3.2–8.7 µM) with high selectivity indices (SI > 10) . The oxetane’s compact structure may enhance tumor penetration compared to bulkier substituents.
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